Overall Synthetic Yield: Bis‑Boc Route (79–86 %) vs. Pfizer Kilo‑Scale Route (40 %)
The Vuong–Vederas synthesis of Antiviral agent 5 (bis‑Boc compound 6) provides a reliable 79–86 % overall yield over five steps starting from N‑Boc‑l‑glutamate dimethyl ester, compared with the benchmark 40 % overall yield over three steps reported by Pfizer Global Research and Development for the mono‑Boc analogue (compound 1) [1]. Literature yields for the mono‑Boc compound typically range from 27 % to 66 %, with the authors noting that in their hands ∼40 % was generally the maximum achievable [1].
| Evidence Dimension | Overall isolated yield of protected (3S)-pyrrolid-2-one-3-yl-l-alanine building block |
|---|---|
| Target Compound Data | 79–86 % overall yield (bis-Boc methyl ester, compound 6) |
| Comparator Or Baseline | Pfizer kilo-scale route: 40 % overall yield (mono-Boc compound 1); literature range: 27–66 % |
| Quantified Difference | 2.0‑ to 2.2‑fold higher overall yield (79–86 % vs. 40 %); ~6‑fold higher than the lower literature bound |
| Conditions | Multi‑gram scale; starting material: N‑Boc‑l‑glutamate dimethyl ester; key steps: γ‑allylation, di‑Boc protection, Lemieux–Johnson oxidation, O‑methyl oxime formation, RaNi hydrogenolysis/cyclisation; purification by flash chromatography and silica plug filtration |
Why This Matters
A >2‑fold improvement in overall yield directly reduces cost of goods for inhibitor synthesis programmes, enabling larger‑scale preclinical candidate production without the yield penalty that has historically limited access to this pharmacophore.
- [1] Vuong W, Vederas JC. Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro. J Org Chem. 2021;86(18):13104-13110. doi:10.1021/acs.joc.1c01299 View Source
